trans-3-Hexene

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-hex-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-3-5-6-4-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDPJFUHLCOCRG-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891265 | |

| Record name | (3E)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor; [CPChem MSDS], Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |

| Record name | Alkenes, C6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18106 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

165.0 [mmHg] | |

| Record name | 3-Hexene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9657 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13269-52-8, 592-47-2, 68526-52-3, 70955-09-8 | |

| Record name | trans-3-Hexene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13269-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexene, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013269528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3-Hexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alkenes, C6 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C13-14 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-3-Hexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alkenes, C6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C13-14 α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CO1LUX1AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

trans-3-Hexene fundamental properties and characteristics

An In-Depth Technical Guide to the Fundamental Properties and Characteristics of trans-3-Hexene

For the Modern Researcher and Scientist

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of trans-3-Hexene, also known as (E)-3-Hexene. Designed for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, synthesis protocols, and key reactivity of this aliphatic, unsaturated hydrocarbon. The information is structured to provide not just data, but also the scientific rationale behind its characteristics and handling.

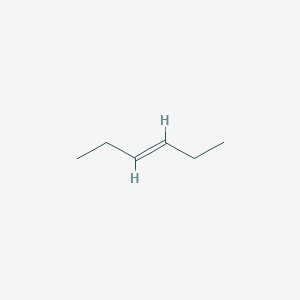

Core Identity and Chemical Structure

trans-3-Hexene is a C6 alkene characterized by a carbon-carbon double bond at the third position of the hexane chain. The "trans" (or "E" for entgegen) designation specifies that the two ethyl groups attached to the double bond are on opposite sides, a geometric arrangement that has significant implications for its physical properties and stereochemical reactions.[1] This configuration minimizes steric hindrance compared to its cis-isomer, making trans-3-Hexene the more thermodynamically stable of the two.[1]

Caption: Chemical structure of trans-3-Hexene ((E)-hex-3-ene).

Key Identifiers and Properties

Quantitative data for trans-3-Hexene has been consolidated from multiple authoritative sources for ease of reference.

| Property | Value | Reference(s) |

| IUPAC Name | (E)-hex-3-ene | [2] |

| CAS Number | 13269-52-8 | [3][4] |

| Molecular Formula | C₆H₁₂ | [2][3] |

| Molecular Weight | 84.16 g/mol | [2][3] |

| Linear Formula | C₂H₅CH=CHC₂H₅ | |

| SMILES String | CC\C=C\CC | |

| InChI Key | ZQDPJFUHLCOCRG-AATRIKPKSA-N | [2] |

Physicochemical and Thermodynamic Data

The physical state and thermodynamic stability are critical parameters for designing reaction conditions and purification strategies.

| Property | Value | Reference(s) |

| Appearance | Clear, colorless liquid | [4][5] |

| Boiling Point | 67 °C | [5][6] |

| Melting Point | -113 °C | [6][7] |

| Density | 0.677 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.394 | [5] |

| Flash Point | -25 °C (-13 °F) - closed cup | |

| Solubility | Insoluble in water; Soluble in benzene, ligroin, ethanol, chloroform, ether | [5][8][9][10] |

| Enthalpy of Vaporization (ΔvapH°) | 31.5 kJ/mol | [11] |

| Enthalpy of Formation (ΔfH°gas) | -54.1 ± 0.8 kJ/mol | [11] |

| Critical Temperature | 234 °C | [6] |

| Critical Pressure | 30.6 atm | [6] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of trans-3-Hexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H NMR | ~5.3-5.4 ppm | Multiplet | Olefinic protons (CH=CH) | |

| ~1.9-2.0 ppm | Multiplet | Allylic protons (CH₂) | ||

| ~0.9-1.0 ppm | Triplet | Methyl protons (CH₃) | ||

| ¹³C NMR | ~131 ppm | Olefinic carbons (CH=CH) | ||

| ~25 ppm | Allylic carbons (CH₂) | |||

| ~14 ppm | Methyl carbons (CH₃) | |||

| Note: Specific chemical shifts can vary based on the solvent and spectrometer frequency.[12][13] |

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the trans-alkene functional group. The key diagnostic absorption is the strong C-H out-of-plane bending vibration.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3020 | Medium | C-H stretch (sp² hybridized C-H) |

| ~2965, 2875 | Strong | C-H stretch (sp³ hybridized C-H) |

| ~1670 | Weak | C=C stretch (trans-disubstituted alkene) |

| ~965 | Strong | C-H out-of-plane bend (trans-alkene) |

Experimental Protocol: IR Spectrum Acquisition via ATR

This protocol describes a standard method for obtaining an IR spectrum of a liquid sample like trans-3-Hexene. The choice of Attenuated Total Reflectance (ATR) is based on its simplicity and minimal sample preparation, which is ideal for volatile liquids.[14]

Objective: To identify the characteristic functional groups of trans-3-Hexene, particularly the trans C=C bond.

Materials:

-

trans-3-Hexene sample

-

FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

-

Isopropanol or ethanol

-

Lint-free wipes

Procedure:

-

Background Spectrum: Ensure the ATR crystal is immaculate. Clean the crystal surface with a lint-free wipe lightly soaked in isopropanol and allow it to evaporate completely. This step is critical to avoid contamination from previous samples. Record a background spectrum of the clean, empty crystal. The instrument software will use this to subtract atmospheric (H₂O, CO₂) and accessory-related absorbances from the sample spectrum.[14]

-

Sample Application: Using a pipette, place a single drop of trans-3-Hexene directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample for a strong signal.[14]

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.

-

Data Analysis: Process the resulting spectrum to identify key absorption bands. Pay special attention to the ~965 cm⁻¹ region to confirm the trans geometry of the double bond.

Synthesis of trans-3-Hexene

The stereoselective synthesis of trans-3-Hexene is a classic transformation in organic chemistry, most commonly achieved via the reduction of 3-hexyne. The choice of reducing agent dictates the stereochemical outcome.

Dissolving Metal Reduction (Anti-addition)

To produce trans-3-Hexene, an anti-addition of hydrogen across the triple bond of 3-hexyne is required. This is achieved using a dissolving metal reduction, typically with sodium metal in liquid ammonia.[15][16]

Causality of Stereoselectivity: The mechanism involves the transfer of a single electron from the sodium atom to the alkyne, forming a radical anion. This intermediate is protonated by the ammonia solvent to yield a vinylic radical. The vinylic radical exists in equilibrium between cis and trans forms. The trans-conformation is sterically more favorable, placing the bulky ethyl groups on opposite sides. A second electron transfer to this more stable trans-vinylic radical forms a vinylic anion, which is then protonated to yield the final trans-3-Hexene product.[16] This thermodynamic preference for the trans-intermediate is the cornerstone of the reaction's high stereoselectivity.

Caption: Workflow for the stereoselective synthesis of trans-3-Hexene.

Experimental Protocol: Synthesis of trans-3-Hexene from 3-Hexyne

This protocol is a self-validating system; adherence to anhydrous conditions and inert atmosphere is paramount to prevent premature quenching of the reactive intermediates.

Objective: To synthesize trans-3-Hexene with high stereoselectivity (>98%).

Apparatus:

-

A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

-

Dry ice/acetone bath (-78 °C).

-

Anhydrous glassware.

Reagents:

-

3-Hexyne

-

Sodium metal, cut into small pieces

-

Anhydrous liquid ammonia (NH₃)

-

Anhydrous ethanol or ammonium chloride (for quenching)

-

Anhydrous diethyl ether or pentane (for extraction)

Procedure:

-

Reaction Setup: Assemble the dry glassware. Cool the reaction flask to -78 °C using a dry ice/acetone bath. Condense anhydrous ammonia gas into the flask via the dry ice condenser.[15]

-

Formation of Electron Solution: Carefully add small pieces of sodium metal to the liquid ammonia with stirring. The solution will turn a deep blue color, indicating the presence of solvated electrons. This is the active reducing agent.[15]

-

Reduction: In the dropping funnel, prepare a solution of 3-hexyne in a minimal amount of anhydrous diethyl ether. Add this solution dropwise to the sodium-ammonia solution. The blue color will fade as the reaction proceeds; maintain a persistent blue color by adding more sodium if necessary.

-

Quenching: Once the reaction is complete (monitored by TLC or GC if desired), the reaction must be quenched to destroy any excess sodium metal. Cautiously add anhydrous ethanol or solid ammonium chloride portion-wise until the blue color is completely discharged.[15]

-

Workup: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.[15]

-

Extraction and Purification: To the remaining residue, add distilled water and extract the organic product with diethyl ether or pentane (3x). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. After filtering, remove the solvent by rotary evaporation. The crude trans-3-Hexene can be purified by fractional distillation to yield a colorless liquid.[15]

Key Reactions and Applications

trans-3-Hexene, as a simple alkene, is a versatile building block in organic synthesis. Its reactivity is dominated by electrophilic addition reactions across the carbon-carbon double bond.[17]

Electrophilic Addition of Halogens

Halogens like bromine (Br₂) and chlorine (Cl₂) readily add across the double bond. The reaction proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the side opposite the ring (anti-addition), leading to a specific stereochemical outcome.[18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. trans-3-Hexene | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. trans-3-Hexene - Hazardous Agents | Haz-Map [haz-map.com]

- 5. TRANS-3-HEXENE | 13269-52-8 [chemicalbook.com]

- 6. stenutz.eu [stenutz.eu]

- 7. 3-Hexene, (3E) | CAS#:13269-52-8 | Chemsrc [chemsrc.com]

- 8. trans-3-Hexene, 98% | Fisher Scientific [fishersci.ca]

- 9. TRANS-3-HEXENE CAS#: 13269-52-8 [m.chemicalbook.com]

- 10. chemwhat.com [chemwhat.com]

- 11. 3-Hexene, (E)- [webbook.nist.gov]

- 12. TRANS-3-HEXENE(13269-52-8) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. homework.study.com [homework.study.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Solved: Hex-3-ene reacts with Br₂to produce 3,4-dibromohexane. Describe, with the aid of curly arr [Chemistry] [gauthmath.com]

Spectroscopic data of trans-3-Hexene (NMR, IR, Mass Spec)

An In-Depth Technical Guide to the Spectroscopic Characterization of trans-3-Hexene

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for trans-3-hexene, a key building block in organic synthesis. As researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for structural elucidation, purity assessment, and reaction monitoring. This document is structured to provide not just the data, but the underlying principles and experimental considerations necessary for its accurate interpretation.

Introduction: The Molecular Profile of trans-3-Hexene

trans-3-Hexene, an unsaturated hydrocarbon with the chemical formula C6H12, is a simple yet illustrative example of the power of modern spectroscopic techniques. Its symmetrical structure presents a unique set of spectral features that, when analyzed in concert, provide an unambiguous structural confirmation. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of trans-3-Hexene, offering a holistic view of its chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For trans-3-hexene, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

¹H NMR Spectroscopy

The proton NMR spectrum of trans-3-hexene is characterized by its simplicity, a direct reflection of the molecule's symmetry.

Table 1: ¹H NMR Spectroscopic Data for trans-3-Hexene (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~5.38 | m | 2H | =CH | ~6.8 Hz |

| ~1.98 | m | 4H | -CH₂- | ~7.5 Hz |

| ~0.95 | t | 6H | -CH₃ | ~7.5 Hz |

Interpretation and Experimental Rationale:

The spectrum displays three distinct signals, consistent with the three unique proton environments in the trans-3-hexene molecule. The downfield signal at approximately 5.38 ppm is characteristic of vinylic protons (=CH), with the chemical shift influenced by the electron-withdrawing nature of the double bond. The multiplet nature of this signal arises from coupling to the adjacent methylene (-CH₂-) protons. The protons on the methylene groups appear around 1.98 ppm, and their multiplicity is a result of coupling to both the vinylic and methyl protons. The most upfield signal at approximately 0.95 ppm is a classic triplet, indicative of a methyl group (-CH₃) adjacent to a methylene group. The integration values of 2:4:6 (simplified to 1:2:3) are in perfect agreement with the number of protons in each unique environment.

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar analytes like trans-3-hexene, as it provides excellent solubility and a clean spectral window.

Diagram 1: ¹H NMR Coupling in trans-3-Hexene

Caption: Coupling interactions in trans-3-Hexene.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further corroborates the structure of trans-3-hexene, again highlighting its symmetry.

Table 2: ¹³C NMR Spectroscopic Data for trans-3-Hexene (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~131.2 | =CH |

| ~25.8 | -CH₂- |

| ~14.1 | -CH₃ |

Interpretation and Experimental Rationale:

The spectrum shows three signals, corresponding to the three distinct carbon environments. The olefinic carbons (=CH) resonate downfield at approximately 131.2 ppm. The methylene carbons (-CH₂-) appear at around 25.8 ppm, and the methyl carbons (-CH₃) are found furthest upfield at about 14.1 ppm. The absence of additional signals confirms the symmetrical nature of the molecule. A standard broadband proton-decoupled ¹³C NMR experiment is typically sufficient for this analysis, providing a clean spectrum with singlets for each carbon type.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In trans-3-hexene, the key features are the C=C double bond and the C-H bonds.

Table 3: Key IR Absorption Bands for trans-3-Hexene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3025 | Medium | =C-H stretch |

| ~2965, 2875 | Strong | C-H (sp³) stretch |

| ~1670 | Weak to Medium | C=C stretch (trans) |

| ~965 | Strong | =C-H bend (trans out-of-plane) |

Interpretation and Experimental Rationale:

The IR spectrum of trans-3-hexene is dominated by C-H stretching vibrations. The medium intensity band around 3025 cm⁻¹ is characteristic of the C-H stretch where the carbon is sp² hybridized (the vinylic C-H). The strong absorptions around 2965 cm⁻¹ and 2875 cm⁻¹ are due to the asymmetric and symmetric stretching of the sp³ hybridized C-H bonds in the methyl and methylene groups. A crucial diagnostic peak is the strong absorption at approximately 965 cm⁻¹, which is highly characteristic of the out-of-plane bending of the C-H bonds on a trans-disubstituted double bond. The C=C stretching vibration for a trans-alkene is typically weak and appears around 1670 cm⁻¹; its weakness is due to the small change in dipole moment during the vibration in this symmetrical molecule.

For a volatile liquid like trans-3-hexene, the spectrum can be conveniently acquired using a neat liquid film between two salt (NaCl or KBr) plates.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, offering further structural clues.

Table 4: Major Fragments in the Mass Spectrum of trans-3-Hexene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 84 | ~30 | [C₆H₁₂]⁺• (Molecular Ion) |

| 69 | ~40 | [C₅H₉]⁺ |

| 55 | ~100 | [C₄H₇]⁺ (Base Peak) |

| 41 | ~85 | [C₃H₅]⁺ |

Interpretation and Experimental Rationale:

The molecular ion peak (M⁺•) is observed at an m/z of 84, which corresponds to the molecular weight of C₆H₁₂. The base peak, the most intense peak in the spectrum, is at m/z 55. This is likely due to the loss of an ethyl radical (•CH₂CH₃) followed by the loss of a hydrogen atom, or through a rearrangement and subsequent fragmentation. The peak at m/z 69 corresponds to the loss of a methyl radical (•CH₃). The peak at m/z 41 is a common fragment in hydrocarbons and corresponds to the allyl cation ([C₃H₅]⁺). The fragmentation pattern is consistent with the structure of a hexene isomer. Electron ionization (EI) is the standard method for analyzing small, volatile molecules like trans-3-hexene, as it provides reproducible fragmentation patterns.

Diagram 2: Mass Spectrometry Fragmentation of trans-3-Hexene

Caption: Proposed fragmentation pathway for trans-3-Hexene.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of trans-3-hexene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

IR Spectroscopy

-

Sample Preparation: Place one drop of neat trans-3-hexene between two polished sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 15-200).

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the structure.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation of organic molecules. The spectroscopic data presented in this guide for trans-3-hexene are in excellent agreement with its known structure. For researchers in drug development and other scientific fields, a solid understanding of these techniques and their application is essential for the confident identification and characterization of chemical compounds.

References

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. URL: [Link]

-

Title: PubChem Source: National Center for Biotechnology Information URL: [Link]

An In-depth Technical Guide to the Chemical Structure and Isomerism of (E)-3-Hexene

Abstract

(E)-3-Hexene, a simple yet fundamentally important alkene, serves as a cornerstone for understanding the principles of geometric isomerism and its profound impact on the physicochemical properties and reactivity of organic molecules. This technical guide provides a comprehensive exploration of the molecular structure, nomenclature, and isomerism of 3-hexene, with a specific focus on the trans or (E) isomer. We delve into the causal relationships between stereochemical configuration and observable characteristics such as stability, polarity, and spectroscopic signatures. Furthermore, this guide details the stereoselective synthetic routes for obtaining geometrically pure (E)-3-hexene and presents validated analytical protocols for its characterization, offering valuable insights for researchers, chemists, and professionals in drug development and fine chemical synthesis.

Molecular Structure and Nomenclature

3-Hexene is an unsaturated hydrocarbon with the chemical formula C₆H₁₂.[1] Its structure consists of a six-carbon chain with a carbon-carbon double bond located between the third and fourth carbon atoms (C3 and C4).[2] This central placement of the double bond is a critical feature, as it allows for the existence of geometric isomers.

IUPAC Nomenclature and E/Z Designation

The restricted rotation around the C=C double bond necessitates a stereochemical descriptor to unambiguously define the spatial arrangement of the substituents.[3] The internationally accepted standard for this is the Cahn-Ingold-Prelog (CIP) priority system, which leads to the E/Z notation.[4]

Cahn-Ingold-Prelog (CIP) Priority Rules:

-

Atomic Number: Priority is assigned to the atoms directly attached to each carbon of the double bond based on their atomic number. The atom with the higher atomic number receives higher priority.

-

Next Atom: If the directly attached atoms are identical, the process continues to the next atoms along the chain until a point of difference is found.

For 3-hexene, each carbon of the double bond (C3 and C4) is attached to one hydrogen atom and one ethyl group (-CH₂CH₃).

-

At C3: The ethyl group's carbon (atomic number 6) has a higher priority than the hydrogen atom (atomic number 1).

-

At C4: Similarly, the ethyl group's carbon has a higher priority than the hydrogen atom.

The E/Z designation is then determined by the relative positions of these high-priority groups:

-

(Z)-isomer: The high-priority groups are on the same side of the double bond (Zusammen, German for "together"). This corresponds to the cis isomer.[1]

-

(E)-isomer: The high-priority groups are on opposite sides of the double bond (Entgegen, German for "opposite"). This corresponds to the trans isomer.

Therefore, the subject of this guide, trans-3-Hexene , is systematically named (E)-hex-3-ene .[2]

Geometric Isomerism: (E)-3-Hexene vs. (Z)-3-Hexene

The two geometric isomers of 3-hexene, (E)- and (Z)-3-hexene, are classified as diastereomers. This means they are stereoisomers that are not mirror images of each other. Consequently, they possess distinct physical and chemical properties.[5]

The structural difference lies in the spatial orientation of the two ethyl groups relative to the plane of the double bond. In (E)-3-hexene, the ethyl groups are positioned on opposite sides, leading to a more linear and symmetric molecular shape. In contrast, (Z)-3-hexene has both ethyl groups on the same side, resulting in a "U" or bent shape.

Caption: Chemical structures of (E)-3-Hexene and (Z)-3-Hexene.

Physicochemical Properties and Stability

The difference in molecular geometry directly influences the isomers' physical properties and thermodynamic stability. The causal factor is primarily steric strain , which is the repulsive interaction that occurs when non-bonded atoms or groups are forced into close proximity.

-

Stability: (E)-3-hexene is thermodynamically more stable than (Z)-3-hexene. In the (Z)-isomer, the two bulky ethyl groups are on the same side of the double bond, leading to significant steric hindrance. The (E)-isomer avoids this strain by placing the ethyl groups on opposite sides.

-

Melting Point: The more symmetrical shape of (E)-3-hexene allows for more efficient packing into a crystal lattice. This results in stronger intermolecular forces in the solid state, requiring more energy to break the lattice, and thus a higher melting point.

-

Boiling Point: Conversely, (Z)-3-hexene generally has a slightly higher boiling point. The bent shape of the cis isomer leads to a small net molecular dipole moment, resulting in weak dipole-dipole interactions between molecules. The highly symmetrical trans isomer has a dipole moment that is essentially zero. These weak polar interactions in the cis isomer require slightly more energy to overcome during boiling.[6]

-

Polarity: As mentioned, the vector sum of bond dipoles in the symmetrical (E)-isomer cancels out, making it a non-polar molecule. The (Z)-isomer has a small net dipole moment, rendering it slightly polar.

Data Presentation: Physicochemical Properties

| Property | (E)-3-Hexene (trans) | (Z)-3-Hexene (cis) | Reference(s) |

| CAS Number | 13269-52-8 | 7642-09-3 | [1] |

| Molecular Weight | 84.16 g/mol | 84.16 g/mol | [1] |

| Boiling Point | 67.1 °C | 66.4 - 67.0 °C | [7] |

| Melting Point | -115.4 °C | -137.8 °C | [7] |

| Density | 0.677 g/mL at 25 °C | 0.677 g/mL at 20 °C | [7] |

| Refractive Index (n20/D) | 1.394 | 1.3935 - 1.3955 | [7] |

Spectroscopic Characterization and Differentiation

Distinguishing between (E)- and (Z)-3-hexene in a laboratory setting is reliably achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The most definitive feature in the ¹H NMR spectrum for differentiating the isomers is the vicinal coupling constant (³J) between the two vinylic protons (-CH=CH-). This value is highly dependent on the dihedral angle between the protons.

-

(E)-3-Hexene: The vinylic protons are in a trans relationship, resulting in a large coupling constant, typically in the range of 11-18 Hz .

-

(Z)-3-Hexene: The vinylic protons are in a cis relationship, leading to a smaller coupling constant, typically 6-14 Hz .

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the out-of-plane C-H bending vibration (wag) associated with the double bond.

-

(E)-3-Hexene: Exhibits a strong, characteristic absorption band around 960-970 cm⁻¹ due to the trans C-H wag.

-

(Z)-3-Hexene: Shows a C-H wagging band around 675-730 cm⁻¹ . The C=C stretching vibration for both isomers appears in the range of 1630-1680 cm⁻¹, but it is often weak for symmetrical alkenes like 3-hexene.

Caption: Analytical workflow for the differentiation of 3-hexene isomers.

Experimental Protocol: FTIR Analysis (ATR)

This protocol describes a self-validating system for obtaining a clean, reproducible IR spectrum.

Objective: To identify the characteristic C-H wagging band to determine the geometric configuration of a 3-hexene sample.

Materials:

-

3-Hexene sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or ethanol

-

Lint-free laboratory wipes

Methodology:

-

System Validation (Background):

-

Ensure the ATR crystal is immaculate. Clean with a wipe lightly dampened with isopropanol and allow it to fully evaporate. This prevents ghost peaks from previous samples.

-

Record a background spectrum (e.g., 32 scans from 4000-400 cm⁻¹). A flat baseline validates the cleanliness of the crystal and the stability of the instrument environment.

-

-

Sample Application:

-

Apply a single drop of the neat 3-hexene liquid sample to the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum using the same parameters as the background scan. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

-

-

Data Analysis:

-

Examine the region between 1000 cm⁻¹ and 650 cm⁻¹. The presence of a strong, sharp peak near 965 cm⁻¹ is definitive for the (E)-isomer. The absence of this peak and the presence of a band near 700 cm⁻¹ indicates the (Z)-isomer.

-

-

System Cleanup:

-

Thoroughly clean the ATR crystal with isopropanol to remove all traces of the sample, preventing cross-contamination for the next user.

-

Stereoselective Synthesis

The targeted synthesis of either (E)- or (Z)-3-hexene is a classic demonstration of stereocontrol in organic chemistry. Both isomers are typically synthesized from a common precursor, 3-hexyne , via reduction reactions where the choice of reagents dictates the stereochemical outcome.[5]

Synthesis of (E)-3-Hexene: Dissolving Metal Reduction

The synthesis of (E)-3-hexene is achieved through the dissolving metal reduction of 3-hexyne, typically using sodium metal in liquid ammonia.[5] This reaction proceeds via an anti-addition of two hydrogen atoms across the alkyne triple bond.

Mechanism Causality: The mechanism involves single-electron transfers from the sodium atoms.

-

An electron adds to the alkyne, forming a radical anion.

-

The radical anion is protonated by ammonia to form a vinylic radical.

-

A second electron adds to the vinylic radical, forming a vinylic anion. This anion rapidly equilibrates to the more stable trans configuration to minimize steric repulsion between the ethyl groups.

-

A final protonation by ammonia yields the (E)-alkene product. The thermodynamic preference for the trans vinylic anion intermediate is the key determinant for the high stereoselectivity of this reaction.

Synthesis of (Z)-3-Hexene: Catalytic Hydrogenation

The synthesis of (Z)-3-hexene is accomplished by the catalytic hydrogenation of 3-hexyne using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).[5] This reaction proceeds via a syn-addition of hydrogen.

Mechanism Causality: The alkyne adsorbs onto the surface of the solid palladium catalyst. Both hydrogen atoms are delivered from the catalyst surface to the same face of the alkykine, resulting in the cis or (Z)-alkene. The catalyst poisons (lead and quinoline) are crucial as they reduce the catalyst's activity, preventing the subsequent reduction of the newly formed alkene to an alkane (hexane).

Caption: Stereoselective synthetic pathways from 3-hexyne.

Relevance in Chemical Synthesis

(E)-3-Hexene, and alkenes in general, are pivotal building blocks in organic synthesis. Their utility stems from the reactivity of the carbon-carbon double bond, which can undergo a vast array of transformations. The predictable stereochemistry of (E)-3-hexene makes it a valuable starting material where stereocontrol is critical. It can be used in reactions such as:

-

Epoxidation: Reaction with peroxy acids (e.g., m-CPBA) yields trans-3,4-epoxyhexane.

-

Halogenation: Addition of halogens like Br₂ across the double bond.

-

Hydroboration-Oxidation: To produce alcohols with anti-Markovnikov regioselectivity.

-

Ozonolysis: Cleavage of the double bond to form two molecules of propanal.

The ability to synthesize a geometrically pure alkene like (E)-3-hexene is the first step in many multi-step syntheses where the stereochemistry of the final product is paramount, including in the development of pharmaceutical agents and fine chemicals.[8]

Conclusion

(E)-3-Hexene is more than a simple hydrocarbon; it is a model system for illustrating the critical principles of geometric isomerism. Its structure, defined by the trans arrangement of ethyl groups around a central double bond, dictates its greater thermodynamic stability and distinct physicochemical and spectroscopic properties when compared to its (Z)-isomer. Understanding the causal link between structure and property, along with the methods for stereoselective synthesis and definitive characterization, provides researchers with the foundational knowledge and practical tools necessary for precise molecular design and synthesis in advanced chemical applications.

References

-

Chemcasts. (n.d.). Thermophysical Properties of cis-3-hexene. Retrieved January 13, 2026, from [Link]

-

Chemsrc. (2025). cis-3-Hexene(CAS#:7642-09-3). Retrieved January 13, 2026, from [Link]

-

ChemBK. (n.d.). cis-hex-3-ene. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 643783, cis-3-Hexene. Retrieved January 13, 2026, from [Link].

-

Organic Chemistry Portal. (n.d.). trans-Alkene synthesis by olefination or metathesis. Retrieved January 13, 2026, from [Link]

-

Robinson, M. (2024). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (2019). Strained Alkenes in Natural Product Synthesis. Retrieved January 13, 2026, from [Link]

-

Hunt, I. (n.d.). cis- and trans-alkenes. University of Calgary. Retrieved January 13, 2026, from [Link]

-

StudySmarter. (n.d.). Synthesis of Alkenes. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638066, trans-3-Hexene. Retrieved January 13, 2026, from [Link].

- Google Patents. (2014). WO2014156781A1 - Production method for cis-3-hexene-1-ol.

Sources

- 1. cis-3-Hexene | C6H12 | CID 643783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. trans-3-Hexene | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cis- and trans-alkenes [chem.ucalgary.ca]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem-casts.com [chem-casts.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of trans-3-Hexene: Boiling Point and Density

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of two critical physical properties of trans-3-hexene (CAS: 13269-52-8): its boiling point and density. A thorough understanding of these characteristics is fundamental for professionals in chemical research and pharmaceutical development, as they directly influence reaction kinetics, purification strategies, solvent selection, and formulation development. This document moves beyond a simple recitation of values to explore the underlying molecular principles and provide validated, step-by-step protocols for their experimental determination.

Section 1: Core Physical Properties of trans-3-Hexene

trans-3-Hexene is a volatile, flammable, colorless liquid alkene.[1][2] Its physical properties are dictated by its molecular structure—a six-carbon chain with a double bond between the third and fourth carbon atoms in a trans configuration. The primary intermolecular forces are weak van der Waals forces, resulting in a relatively low boiling point and a density less than that of water.

A summary of its key physical properties is presented below. It is crucial to note that values can vary slightly between sources due to different experimental conditions and purity levels.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 67 °C | At 760 mmHg (1 atm) | [2][3][4][5] |

| 67.1 °C | At 760 mmHg | [6][7] | |

| 65.6 °C | At 760 mmHg | [8][9] | |

| Density | 0.677 g/mL | At 25 °C | [2][3][4][5] |

| 0.67718 g/cm³ | At 20 °C | [7] | |

| Molecular Weight | 84.16 g/mol | [3] | |

| Solubility | Insoluble in water. Soluble in benzene, ligroin, ethanol, chloroform, and ether. | [5][8][9] |

Section 2: Experimental Determination of Physical Properties

Accurate determination of boiling point and density is essential for verifying substance purity and for designing chemical processes. The following sections detail standard, reliable laboratory protocols.

Boiling Point Determination via Simple Distillation

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[10] For a volatile and flammable compound like trans-3-hexene, a simple distillation is a highly effective method for both purification and boiling point determination.[11][12] This method is chosen for its dual utility; it purifies the liquid while providing a stable temperature plateau that accurately reflects the boiling point.[11]

Protocol Rationale: Distillation separates components of a liquid mixture based on differences in volatility.[12] For a relatively pure substance, the temperature of the vapor will remain constant throughout the distillation process as long as both liquid and vapor phases are present.[11] This stable temperature is the boiling point at the recorded atmospheric pressure.

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus in a fume hood using a round-bottom flask, a three-way adapter (still head), a thermometer with the bulb positioned just below the side arm leading to the condenser, a condenser with water flowing from bottom to top, and a receiving flask.

-

Sample Preparation: Place approximately 10-15 mL of trans-3-hexene and a few boiling chips or a magnetic stir bar into the round-bottom flask to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: As the liquid boils and vapor rises, the thermometer will register a rapid increase in temperature. Record the temperature when it stabilizes as the vapor continuously bathes the thermometer bulb and condensate begins to collect in the receiving flask.

-

Observation: The boiling point is the single, stable temperature (or narrow range) observed during the collection of the bulk of the distillate.

-

Pressure Correction: Record the ambient barometric pressure. If it deviates significantly from 760 mmHg, the observed boiling point may need to be corrected using a nomograph or the Clausius-Clapeyron relation.

Below is a visualization of the experimental workflow for determining the boiling point.

Density Determination Using a Pycnometer

Density is a fundamental property defined as the mass of a substance per unit volume. For liquids, a pycnometer, or specific gravity bottle, provides a highly precise method for its determination.[13] This method is superior to simpler methods (like using a graduated cylinder) because the pycnometer has a precisely known volume, minimizing measurement error.

Protocol Rationale: The principle of this method relies on accurately measuring the mass of the liquid that fills a specific, calibrated volume at a controlled temperature. Density is temperature-dependent; as temperature increases, volume generally expands, leading to a decrease in density. Therefore, temperature control is a critical aspect of this protocol's trustworthiness.

Step-by-Step Methodology:

-

Calibration:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Measure and record the mass of the empty, dry pycnometer (m_pyc).

-

Fill the pycnometer with deionized water of a known temperature (e.g., 25.0 °C). Insert the stopper, allowing excess water to exit through the capillary.

-

Carefully dry the exterior and measure the mass of the water-filled pycnometer (m_water+pyc).

-

Calculate the mass of the water (m_water = m_water+pyc - m_pyc).

-

Determine the exact volume of the pycnometer using the known density of water at that temperature (V = m_water / ρ_water).

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Fill the pycnometer with trans-3-hexene, ensuring the liquid is equilibrated to the same temperature used for calibration.

-

Insert the stopper, dry the exterior, and measure the mass of the sample-filled pycnometer (m_sample+pyc).

-

-

Calculation:

-

Calculate the mass of the trans-3-hexene sample (m_sample = m_sample+pyc - m_pyc).

-

Calculate the density of the sample: ρ_sample = m_sample / V.

-

A visualization of the pycnometric density determination workflow is provided below.

Section 3: Relevance in Scientific Research and Drug Development

-

Boiling Point: In organic synthesis, the boiling point of a solvent or reagent like trans-3-hexene dictates the temperature range for a reaction. Its low boiling point makes it suitable as a solvent that can be easily removed under vacuum post-reaction. It is also a critical parameter for purification techniques such as distillation, allowing for its separation from less volatile impurities or higher-boiling point products.

-

Density: Density data is crucial for converting between mass and volume, which is a daily requirement in the laboratory for preparing solutions of specific concentrations or for calculating reaction stoichiometry. In drug formulation, the density of excipients and solvents can influence the physical stability and manufacturing processes of the final dosage form.

By understanding and accurately measuring these fundamental properties, researchers can ensure the purity of their materials, optimize reaction conditions, and develop robust and reproducible processes.

References

-

Chemsrc. (n.d.). 3-Hexene, (3E)-. Retrieved January 12, 2026, from [Link]

-

University of Tennessee, Knoxville. (n.d.). 1 density determination by pycnometer. Retrieved January 12, 2026, from [Link]

-

Stenutz, R. (n.d.). trans-3-hexene. Retrieved January 12, 2026, from [Link]

-

ChemBK. (n.d.). trans-3-hexene. Retrieved January 12, 2026, from [Link]

-

Palacký University Olomouc. (n.d.). 3 DENSITY DETERMINATION BY PYCNOMETER. Retrieved January 12, 2026, from [Link]

-

University of Utah. (2008). Pycnometer. Retrieved January 12, 2026, from [Link]

-

The Good Scents Company. (n.d.). (E)-3-hexene. Retrieved January 12, 2026, from [Link]

-

Barongo, C. J. A. (2019). Distillation: Determination of Volatility and Boiling Point. Retrieved January 12, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). trans-3-Hexene. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 12, 2026, from [Link]

-

GeeksforGeeks. (2024). Determination of Boiling Point of Organic Compounds. Retrieved January 12, 2026, from [Link]

Sources

- 1. trans-3-Hexene, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 13269-52-8 | CAS DataBase [m.chemicalbook.com]

- 3. trans-3-hexene [stenutz.eu]

- 4. trans-3-Hexene = 99 13269-52-8 [sigmaaldrich.com]

- 5. TRANS-3-HEXENE | 13269-52-8 [chemicalbook.com]

- 6. (E)-3-hexene, 13269-52-8 [thegoodscentscompany.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 3-Hexene, (3E) | CAS#:13269-52-8 | Chemsrc [chemsrc.com]

- 9. chembk.com [chembk.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. vernier.com [vernier.com]

- 12. Distillation: Determination of Volatility and Boiling Point [platinumessays.com]

- 13. che.utah.edu [che.utah.edu]

trans-3-Hexene CAS number and molecular formula

An In-Depth Technical Guide to trans-3-Hexene: Synthesis, Reactions, and Applications

Introduction

trans-3-Hexene, also known by its IUPAC name (E)-hex-3-ene, is a simple, acyclic alkene that serves as a fundamental building block and model substrate in organic chemistry. Its well-defined stereochemistry and the reactivity of its internal double bond make it a valuable compound for studying reaction mechanisms, developing new synthetic methodologies, and producing a variety of chemical intermediates. This guide provides a comprehensive overview of trans-3-Hexene, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into its core properties, established synthetic routes, characteristic reactions with mechanistic insights, and critical safety protocols, grounding all technical claims in authoritative sources.

Compound Identification and Physicochemical Properties

A clear identification of a chemical entity is paramount for reproducible scientific work. trans-3-Hexene is a colorless liquid with a mild odor.[1] Its key identifiers and physical properties are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 13269-52-8 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂ | [1][2][4] |

| Molecular Weight | 84.16 g/mol | [1][2][3] |

| IUPAC Name | (E)-hex-3-ene | [1][4] |

| Synonyms | (E)-3-Hexene, trans-Hex-3-ene | [5] |

| Linear Formula | C₂H₅CH=CHC₂H₅ | [3] |

| SMILES | CC\C=C\CC | [3][4] |

| Boiling Point | 67 °C | [3][6] |

| Density | 0.677 g/mL at 25 °C | [3][6] |

| Refractive Index (n20/D) | 1.394 | [3][6] |

| Flash Point | -25 °C (-13 °F) - closed cup | [3] |

| Solubility | Insoluble in water; Soluble in benzene, ethanol, ether, chloroform. | [4][6] |

Synthesis of trans-3-Hexene

The stereoselective synthesis of trans-alkenes is a cornerstone of organic synthesis. The most common and reliable method for producing trans-3-Hexene is the reduction of an internal alkyne, 3-hexyne, using sodium metal in liquid ammonia. This reaction, known as a dissolving metal reduction, proceeds via a radical anion intermediate, leading to the preferential formation of the thermodynamically more stable trans-alkene.

Synthetic Workflow: From 1-Butyne to trans-3-Hexene

A practical multi-step synthesis can be designed starting from a terminal alkyne like 1-butyne. This approach involves the formation of an acetylide anion, which then acts as a nucleophile to extend the carbon chain, followed by the stereoselective reduction.

Caption: Synthetic pathway from 1-butyne to trans-3-Hexene.

Experimental Protocol: Synthesis from 1-Butyne

This protocol outlines the key steps for the synthesis of trans-3-Hexene starting from 1-butyne.[7]

-

Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-butyne in a suitable solvent such as liquid ammonia or an ethereal solvent like THF. Add one equivalent of a strong base, typically sodium amide (NaNH₂), portion-wise at a low temperature (e.g., -78 °C). Stir the mixture until the deprotonation is complete, forming the sodium butynide salt.

-

Alkylation: To the resulting acetylide solution, add one equivalent of an ethyl halide, such as bromoethane (CH₃CH₂Br), dropwise while maintaining the low temperature. The acetylide anion will act as a nucleophile, displacing the bromide in an Sₙ2 reaction to form 3-hexyne. Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reduction: In a separate apparatus, condense liquid ammonia at -78 °C. Add the synthesized 3-hexyne. Then, add small pieces of sodium metal (approximately 2.5 equivalents) until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Quenching and Work-up: Stir the reaction for several hours. Once the reaction is complete, quench the excess sodium by carefully adding a proton source, such as ammonium chloride. Allow the ammonia to evaporate. Add water and extract the organic product with a low-boiling-point solvent like diethyl ether. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and carefully remove the solvent by distillation.

-

Purification: The crude product can be purified by fractional distillation to yield pure trans-3-Hexene.[6]

Key Chemical Reactions and Mechanistic Insights

The double bond in trans-3-Hexene is the hub of its reactivity, readily undergoing addition reactions. The stereochemistry of the starting material often dictates the stereochemical outcome of the product, providing a powerful tool for stereocontrolled synthesis.

Stereoselective Dihydroxylation

A classic example is the synthesis of hexane-3,4-diol. The choice of reagents allows for the selective formation of either the meso compound or a racemic mixture of enantiomers.[8]

-

Syn-Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃) results in the syn-addition of two hydroxyl groups across the double bond. This concerted mechanism, proceeding through a cyclic osmate ester intermediate, yields the meso-hexane-3,4-diol.

-

Anti-Dihydroxylation: A two-step procedure involving epoxidation followed by acid- or base-catalyzed ring-opening achieves anti-dihydroxylation.[9] First, reacting trans-3-Hexene with a peroxy acid (e.g., m-CPBA) forms an epoxide. Subsequent hydrolysis opens the epoxide ring via an Sₙ2-like attack by water or hydroxide, leading to the formation of a racemic mixture of (3R,4R)- and (3S,4S)-hexane-3,4-diol.[9]

Caption: Stereoselective dihydroxylation of trans-3-Hexene.

Other Notable Reactions

-

Ozonolysis: The reaction of trans-3-Hexene with ozone, followed by a workup with a reducing agent (like dimethyl sulfide), cleaves the double bond to yield two molecules of propanal. This reaction is often used for structural elucidation.[4][6]

-

Allylic Bromination: While not a reaction of the double bond itself, the allylic positions are susceptible to radical substitution. For instance, trans-3-hexen-1-ol can be converted to 1-bromo-3-hexene using phosphorus tribromide (PBr₃), a valuable intermediate for further synthesis.[10]

Applications in Research and Industry

trans-3-Hexene is primarily used as a starting material and intermediate in organic synthesis.

-

Fine Chemical Synthesis: It is a precursor for various C6 compounds, including diols, epoxides, and aldehydes, which are building blocks in the pharmaceutical and fragrance industries.[10]

-

Polymer Chemistry: It can be used in the synthesis of specialized aliphatic polyesters and other polymers.[4][6]

-

Mechanistic Studies: Due to its simple and symmetric structure, it is often employed as a model substrate to study the kinetics, mechanisms, and stereoselectivity of alkene reactions, such as catalytic epoxidation and metathesis.

Comprehensive Safety and Handling Protocol

trans-3-Hexene is a hazardous chemical requiring strict safety protocols. It is classified as a highly flammable liquid and vapor, and it can be fatal if swallowed and enters the airways due to aspiration hazard.[1][11][12]

Hazard Identification

-

Hazard Statements:

Step-by-Step Handling and Storage Protocol

-

Engineering Controls: Always handle trans-3-Hexene in a well-ventilated area, preferably inside a certified chemical fume hood.[11] Use explosion-proof electrical, ventilating, and lighting equipment.[11][12] Ensure that safety showers and eyewash stations are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[12]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and flame-retardant protective clothing.[11][12] Inspect gloves before each use.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK EN14387).[3]

-

-

Safe Handling Practices:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[11] Store locked up.[11][12]

Emergency Procedures

Caption: First aid measures for trans-3-Hexene exposure.

Conclusion

trans-3-Hexene is more than a simple hydrocarbon; it is a versatile tool for the modern chemist. Its well-defined structure allows for precise control over the stereochemical outcomes of its reactions, making it an ideal substrate for both academic research into reaction mechanisms and the industrial synthesis of complex molecules. A thorough understanding of its properties, synthetic pathways, and reactivity, coupled with unwavering adherence to safety protocols, is essential for leveraging its full potential in the laboratory and beyond.

References

-

Molbase. trans-hex-3-ene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 638066, trans-3-Hexene. [Link]

-

Chemistry LibreTexts. 9.7: An Introduction to Organic Synthesis. [Link]

-

Quora. How can I convert ethanol to trans-3-hexene?. [Link]

-

eScholarship.org. Synthesis of Tetraphenyl trans-3-Hexene-1,5-diyne Precursors for the Fabrication of Graphene Nanoribbons on Gold. [Link]

-

Cheméo. Chemical Properties of 3-Hexene, (E)- (CAS 13269-52-8). [Link]

-

YouTube. [Chemistry] Propose a synthesis of trans-3-hexene starting with 1 -butyne. [Link]

-

Quora. Are cis-2-hexene and trans-3-hexene stereoisomers?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5284503, trans-3-Hexen-1-ol. [Link]

-

YouTube. Synthesis of hexane-3,4-diol from fran-3-hexene may be accomplished. [Link]

Sources

- 1. trans-3-Hexene | C6H12 | CID 638066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. trans-3-Hexene = 99 13269-52-8 [sigmaaldrich.com]

- 4. trans-3-Hexene, 98% | Fisher Scientific [fishersci.ca]

- 5. 3-Hexene, (E)- (CAS 13269-52-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. TRANS-3-HEXENE | 13269-52-8 [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemicalbook.com [chemicalbook.com]

Advanced Analysis of Electron Density Distribution

Beyond visualization, a deeper understanding of the electron density distribution can be obtained through more sophisticated analytical methods.

5.1. Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, the Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to partition a molecule into atoms.[1][2] Key features of the electron density, such as critical points (where the gradient of the density is zero), are used to define atoms, bonds, rings, and cages. The analysis of the electron density and its Laplacian at the bond critical point (BCP) between two atoms provides quantitative information about the nature of the chemical bond. For the C=C bond in trans-3-Hexene, QTAIM analysis would reveal a high value of electron density at the BCP and a negative Laplacian, characteristic of a shared (covalent) interaction.

Diagram 3: Logical Flow of QTAIM Analysis

Caption: Logical workflow for the topological analysis of electron density using QTAIM.

5.2. Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a method for studying hybridization, covalency, and delocalization in molecules.[3][4] It provides a description of the electronic structure in terms of localized "natural" bond orbitals. For trans-3-Hexene, NBO analysis can quantify the extent of hyperconjugation by examining the donor-acceptor interactions between the filled C-H σ-orbitals of the ethyl groups and the empty π* anti-bonding orbital of the C=C double bond.[3] This analysis provides a quantitative measure of the stabilizing effect of hyperconjugation.

Table 2: Key NBO Second-Order Perturbation Theory Analysis for trans-3-Hexene

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| σ(C-H) | π(C=C) | ~2-3 |

| σ(C-C) | π(C=C) | ~1-2 |

E(2) represents the stabilization energy due to the donor-acceptor interaction.

Electron Density and Chemical Reactivity

The electron density distribution is a direct indicator of a molecule's reactivity.[5][6]

6.1. Electrophilic Attack

The region of high electron density in the π-system of the C=C double bond in trans-3-Hexene makes it susceptible to attack by electrophiles (electron-seeking species).[5][6] The molecular electrostatic potential (MEP) map, which can be calculated from the electron density, provides a visual representation of the charge distribution and can be used to predict the sites of electrophilic attack. For trans-3-Hexene, the MEP would show a region of negative potential (red) above and below the plane of the double bond, indicating the nucleophilic nature of this region.

6.2. Steric Effects

The trans configuration of the ethyl groups in trans-3-Hexene influences the accessibility of the π-system to attacking reagents. While the π-cloud is the site of highest electron density, the bulky ethyl groups can sterically hinder the approach of large electrophiles. This interplay between electronic and steric effects is a crucial aspect of its reactivity.

Applications in Drug Development

The principles of electron density analysis are not confined to fundamental chemistry; they have significant implications in the field of drug development.[7][8]

7.1. Quantitative Structure-Activity Relationships (QSAR)

Electron density-derived descriptors, such as atomic charges and bond orders, can be used as parameters in QSAR studies.[7] These studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. By understanding how the electron density distribution influences activity, medicinal chemists can design more potent and selective drug candidates.

7.2. Drug-Receptor Interactions

The binding of a drug molecule to its biological target is governed by intermolecular interactions, which are fundamentally electronic in nature.[9] Analyzing the electron density of a drug molecule and its receptor can provide insights into the nature and strength of these interactions, such as hydrogen bonding and van der Waals forces. This information is invaluable for structure-based drug design.[10]

Conclusion

The electron density distribution in trans-3-Hexene is a multifaceted property that dictates its structure, stability, and reactivity. Through a synergistic approach combining theoretical modeling, experimental determination, and advanced analytical techniques, a comprehensive understanding of this fundamental molecular characteristic can be achieved. The insights gained from such studies are not only crucial for advancing our knowledge of chemical bonding and reactivity but also have practical applications in fields such as materials science and drug discovery. The continued development of both computational and experimental methods will undoubtedly lead to an even more refined understanding of the intricate world of molecular electron density.

References

- Mata, I., et al. (2011).

- National Institute of Standards and Technology. (n.d.). Experimental data for C6H12 ((E)-hex-3-ene).

- Zhang, Y., et al. (2023).

- Wikipedia. (2023).

- Bader, R. F. W. (2009). QTAIM: quantum theory of atoms in molecules.

- Tung, Y.-G., et al. (2022). Predicting Electron Distributions in Drug Molecules Using Density Functional Theory in Real Space.

- Hutchinson, M., & Cole, B. (2023). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery.

- Aghaei, S., et al. (2023). The MC-QTAIM analysis reveals an exotic bond in the coherently quantum superposed Malonaldehyde. arXiv.

- Lin, S., et al. (2022). Applications of density functional theory in COVID-19 drug modeling. PubMed Central.

- PubChem. (n.d.). trans-3-Hexene. PubChem.

- Shahbazian, S. (2011). QTAIM and the Interactive Conception of Chemical Bonding. PhilSci-Archive.

- Overgaard, J. (2015). Applications of electron density studies in molecular and solid-state sciences.

- eThermo. (n.d.). TRANS-3-HEXENE Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on.

- Stenutz, R. (n.d.). trans-3-hexene. Stenutz.

- Sigma-Aldrich. (n.d.). trans-3-Hexene >= 99%. Sigma-Aldrich.

- University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison.

- Study Mind. (n.d.). Alkene Structure and Reactivity (A-Level Chemistry). Study Mind.

- Hashmi, M. A. (2021, September 7). Natural Bond Orbitals (NBO)

- Barroso, J. (2009, November 11). Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09. Dr. Joaquin Barroso's Blog.

- Stone, A. J. (2017).

- Juniper Publishers. (2024). Natural Bonding Energy. Juniper Publishers.

- ChemistryStudent. (n.d.). Alkenes (A-Level). ChemistryStudent.

- Wentworth, W. E., & Becker, R. S. (1962). Experimental Determination of Electron Affinities of Organic Molecules.

- Dagaut, P., et al. (2014). Products from the Oxidation of Linear Isomers of Hexene. PubMed Central.

- Santa Cruz Biotechnology. (n.d.). trans-3-Hexene. Santa Cruz Biotechnology.

- National Institute of Standards and Technology. (n.d.). 3-Hexene, (E)-. NIST WebBook.

- Zhang, K., et al. (2018). Experimental and Kinetic Modeling Study on trans-3-Hexene Ignition behind Reflected Shock Waves.

- LibreTexts. (2021). CHAPTER 3 ALKENES. LibreTexts.

- Hoyle, C. E., & Clark, S. C. (2004). Structural Influence of Model Ene Reactivity in Photoinduced Thiol-Ene Polymerization of Multifunctional Alkenes. RadTech.